2-Benzoylbenzoyl chloride
Overview
Description
2-Benzoylbenzoyl chloride is an organic compound with the molecular formula C14H9ClO2. It is a cross-linking agent commonly used in the production of polymeric matrices. This compound is known for its ability to inhibit muscle cell proliferation by increasing the expression of receptor molecules, leading to a decrease in fatty acids and an increase in muscle protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoylbenzoyl chloride can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with benzoyl peroxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of benzoyl compounds, followed by purification steps to isolate the desired product. The use of advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Amides and Esters: Formed from substitution reactions.
Acids and Alcohols: Formed from oxidation and reduction reactions.
Scientific Research Applications
2-Benzoylbenzoyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-Benzoylbenzoyl chloride exerts its effects involves the interaction with receptor molecules on muscle cells. This interaction leads to an increase in the expression of these receptors, resulting in decreased fatty acid levels and increased muscle protein synthesis. The compound forms covalent bonds with the surface of materials, creating a stable, inert film that prevents corrosion or wear .
Comparison with Similar Compounds
Benzoyl chloride: An organochlorine compound with similar reactivity but different applications.
2-Benzoylbenzoic acid: Shares structural similarities but differs in functional groups and reactivity.
Uniqueness: 2-Benzoylbenzoyl chloride is unique due to its dual functionality as a cross-linking agent and its ability to inhibit muscle cell proliferation. This combination of properties makes it valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
2-benzoylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJVTLOHDLKVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451358 | |
Record name | 2-benzoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22103-85-1 | |
Record name | 2-benzoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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